molecular formula C18H19ClF3N5 B5080219 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B5080219
M. Wt: 397.8 g/mol
InChI Key: IADNMKBBOHYCQW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Chemical Reactions Analysis

3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic potentials . The unique combination of functional groups in 3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine contributes to its distinct properties and applications.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-6-4-5-7-13(12)19/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADNMKBBOHYCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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